![molecular formula C9H9BrO2S B6202808 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione CAS No. 1785238-79-0](/img/no-structure.png)
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Description
“8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione” is a chemical compound with the molecular formula C9H9BrO2S and a molecular weight of 261.14 . It is also known by its IUPAC name "8-bromo-3,4-dihydro-2H-benzo [b] [1,4,5]oxathiazepine 1,1-dioxide" .
Molecular Structure Analysis
The InChI code for this compound is “1S/C9H9BrO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13” which provides a standard way to encode the compound’s molecular structure .Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves the reaction of 2-bromo-1,4-benzoquinone with thiourea followed by cyclization to form the desired compound.", "Starting Materials": [ "2-bromo-1,4-benzoquinone", "thiourea" ], "Reaction": [ "Mix 2-bromo-1,4-benzoquinone and thiourea in a solvent such as ethanol or methanol", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting precipitate", "Wash the precipitate with cold solvent to remove impurities", "Dry the product under vacuum to obtain 8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione" ] } | |
CAS RN |
1785238-79-0 |
Product Name |
8-bromo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione |
Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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